(1E)-1-methoxy-N-[3-(4-methylphenyl)oxadiazol-3-ium-5-yl]methanimidate
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Overview
Description
(1E)-1-methoxy-N-[3-(4-methylphenyl)oxadiazol-3-ium-5-yl]methanimidate is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring and a methanimidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-methoxy-N-[3-(4-methylphenyl)oxadiazol-3-ium-5-yl]methanimidate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methanimidate Group: The methanimidate group is introduced by reacting the oxadiazole intermediate with methoxyamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-methoxy-N-[3-(4-methylphenyl)oxadiazol-3-ium-5-yl]methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with new functional groups.
Scientific Research Applications
(1E)-1-methoxy-N-[3-(4-methylphenyl)oxadiazol-3-ium-5-yl]methanimidate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of (1E)-1-methoxy-N-[3-(4-methylphenyl)oxadiazol-3-ium-5-yl]methanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-methoxy-N-[3-(4-methylphenyl)oxadiazol-3-ium-5-yl]methanimidate
- 3-(5-methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
- 3-benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine (1:1)
Uniqueness
This compound stands out due to its unique combination of an oxadiazole ring and a methanimidate group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(1E)-1-methoxy-N-[3-(4-methylphenyl)oxadiazol-3-ium-5-yl]methanimidate |
InChI |
InChI=1S/C11H11N3O3/c1-8-3-5-9(6-4-8)14-7-10(17-13-14)12-11(15)16-2/h3-7H,1-2H3 |
InChI Key |
SKJCULCINIRVDO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[N+]2=NOC(=C2)/N=C(\[O-])/OC |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=NOC(=C2)N=C([O-])OC |
Origin of Product |
United States |
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